Benzene hexabromide

Catalog No.
S601131
CAS No.
1837-91-8
M.F
C6H6Br6
M. Wt
557.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene hexabromide

CAS Number

1837-91-8

Product Name

Benzene hexabromide

IUPAC Name

1,2,3,4,5,6-hexabromocyclohexane

Molecular Formula

C6H6Br6

Molecular Weight

557.5 g/mol

InChI

InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H

InChI Key

QFQZKISCBJKVHI-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2,3,4,5,6-hexabromocyclohexane

Canonical SMILES

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br

The exact mass of the compound 1,2,3,4,5,6-Hexabromocyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7908. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. It belongs to the ontological category of organohalogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3,4,5,6-Hexabromocyclohexane (CAS 1837-91-8), historically and commercially referred to by the misnomer 'benzene hexabromide', is a highly halogenated cycloaliphatic compound primarily procured as a potent, cell-permeable biochemical tool known as JAK2 Inhibitor II. Unlike broad-spectrum ATP-competitive kinase inhibitors, this compound uniquely targets a solvent-accessible cavity (pocket 36) adjacent to the activation loop of Janus kinase 2 (JAK2), directly suppressing ligand-induced autophosphorylation [1]. Characterized by extreme hydrophobicity (LogP ~5.01) and a high degree of structural stability, it requires specific formulation in organic solvents such as DMSO for in vitro applications [2]. Its primary value to industrial and academic buyers lies in its ability to dissect JAK2/STAT signaling pathways without the confounding off-target effects typical of earlier generation inhibitors [1].

Procuring generic JAK inhibitors like AG490 as a substitute for 1,2,3,4,5,6-hexabromocyclohexane often leads to compromised assay reproducibility, particularly in oxidative stress and neuroinflammation models. AG490 exhibits significant JAK2-independent antioxidant properties, directly reducing reactive oxygen species (ROS) and masking true STAT1 activation dynamics [1]. In contrast, CAS 1837-91-8 lacks this intrinsic ROS-scavenging artifact, providing a clean blockade of JAK2[1]. Furthermore, buyers must avoid confusion with hexabromobenzene (CAS 87-82-1); despite the archaic 'benzene hexabromide' synonym, the planar aromatic structure of hexabromobenzene cannot dock into the sp3-dependent 3D geometry of JAK2's pocket 36, rendering it biologically inert for kinase assays [2].

Elimination of Off-Target Antioxidant Interference in Oxidative Stress Workflows

In comparative glial cell assays stimulated by H2O2, the standard inhibitor AG490 confounded results by acting as a direct antioxidant, artificially reducing ROS formation and lipid peroxidation independently of JAK2. In contrast, 1,2,3,4,5,6-hexabromocyclohexane (JAK2 Inhibitor II) successfully blocked H2O2-induced STAT1 phosphorylation without altering baseline ROS levels [1].

Evidence DimensionROS reduction (Off-target effect)
Target Compound DataCAS 1837-91-8 (No reduction in ROS formation)
Comparator Or BaselineAG490 (Significant, JAK2-independent ROS reduction)
Quantified DifferenceCAS 1837-91-8 isolates JAK2 signaling with 0% interference in baseline ROS generation.
ConditionsH2O2-stimulated mixed glia and microsomal preparations.

Buyers conducting redox or neuroinflammation assays must select CAS 1837-91-8 to avoid false-positive antioxidant artifacts associated with AG490.

Dose-Dependent Suppression of JAK2 Autophosphorylation

1,2,3,4,5,6-Hexabromocyclohexane provides highly predictable, dose-dependent inhibition of JAK2 autophosphorylation by binding to pocket 36. In vitro validation demonstrates that a 16-hour exposure at 1 μM reduces JAK2 tyrosine autophosphorylation by approximately 50%, while a 50 μM concentration virtually abolishes all kinase activity[1].

Evidence DimensionJAK2 autophosphorylation levels
Target Compound Data~50% reduction at 1 μM; >95% reduction at 50 μM
Comparator Or BaselineVehicle control (100% baseline kinase activity)
Quantified DifferenceUp to >95% suppression of ligand-mediated activation at 50 μM.
ConditionsBSC-40 cells treated with growth hormone (250 ng/mL) for 16 hours.

Provides researchers with a precise, validated working concentration range (1–50 μM) for establishing reproducible cell-based kinase assays.

Broad Cytotoxicity Window for Cell-Based Assays

A critical procurement metric for small-molecule inhibitors is the separation between the effective inhibitory concentration and the onset of cellular toxicity. 1,2,3,4,5,6-Hexabromocyclohexane exhibits no measurable cytotoxicity at concentrations up to 100 μM, providing a therapeutic window that is at least twice the concentration required for complete kinase inhibition (50 μM) [1].

Evidence DimensionCellular viability threshold
Target Compound DataCAS 1837-91-8 (Non-cytotoxic at 100 μM)
Comparator Or BaselineFully inhibitory dose (50 μM)
Quantified Difference>2x safety margin between complete target inhibition and cytotoxic onset.
ConditionsCell viability measured by propidium iodide exclusion assay.

Ensures that observed phenotypic changes in downstream assays are strictly due to target inhibition rather than generalized chemical toxicity.

Formulation Compatibility and Ambient Logistics Fit

Due to its highly brominated aliphatic structure (LogP 5.01), 1,2,3,4,5,6-hexabromocyclohexane is highly stable at room temperature, allowing for ambient shipping without degradation. While it is insoluble in aqueous media, it readily achieves a standardized 10 mM stock concentration in DMSO with gentle warming, which can be stored at -20°C for extended periods [1].

Evidence DimensionStorage and formulation stability
Target Compound DataCAS 1837-91-8 (Ambient shipping stable; 10 mM DMSO solubility)
Comparator Or BaselineLabile peptide-based kinase inhibitors (Require strict cold-chain logistics)
Quantified DifferenceElimination of dry-ice shipping requirements while maintaining high stock solubility.
ConditionsStandard laboratory formulation and ambient transit conditions.

Lowers procurement logistics costs and simplifies compound management for high-throughput screening facilities.

Clean Dissection of JAK2/STAT1 Signaling in Neuroinflammation

Because 1,2,3,4,5,6-hexabromocyclohexane lacks the ROS-scavenging artifacts of AG490, it is the optimal procurement choice for laboratories studying oxidative stress and neuroinflammation in glial cells. It allows researchers to definitively link H2O2-induced stress to STAT1 activation without altering the fundamental redox state of the cellular model [2].

Validation of Allosteric Kinase Inhibitor Binding Models

As a compound that targets the solvent-accessible pocket 36 rather than the highly conserved ATP-binding site, this molecule serves as a critical baseline standard for structural biology and computational chemistry teams developing next-generation, non-ATP-competitive JAK2 inhibitors [1].

Downstream Target Validation in Oncogene Workflows

In hematological and oncological research involving the JAK2 V617F mutation, this compound is utilized to validate downstream translational targets, such as the cell cycle regulator CDC25A. Its high potency and low toxicity profile make it ideal for prolonged incubation studies required to observe protein expression changes [3].

XLogP3

5

Exact Mass

557.55083 Da

Monoisotopic Mass

551.55698 Da

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1837-91-8

Wikipedia

1,2,3,4,5,6-hexabromocyclohexane

General Manufacturing Information

Cyclohexane, 1,2,3,4,5,6-hexabromo-: INACTIVE

Dates

Last modified: 08-15-2023

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